(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
Description
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 3-fluorobenzyl substitution at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. The stereochemistry at the 3S position is critical for its biological activity and interaction with molecular targets, such as enzymes or receptors. This compound is often synthesized via reductive amination or nucleophilic substitution reactions involving (3S)-pyrrolidin-3-ol precursors and 3-fluorobenzyl halides . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for antiviral and central nervous system (CNS)-targeting drug candidates.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 |
InChI Key |
XJARABCWDAAXPW-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reaction Strategies
The synthesis of pyrrolidine derivatives often begins with cyclization reactions. A patent by CN113321605A demonstrates the preparation of 1-methyl-3-pyrrolidinol via a malic acid and methylamine ring-closure reaction, yielding a cyclobutanediamide intermediate. For the target compound, this approach can be modified by replacing methylamine with 3-fluorobenzylamine.
Example adaptation :
-
Step S1-1 : Toluene (420.0 g) is charged into a reaction vessel, followed by the addition of malic acid (60.0 g) and 40% 3-fluorobenzylamine aqueous solution (41.6 g). The mixture is stirred at 15°C for 0.5 hours, refluxed, and subjected to azeotropic water removal for 18 hours.
-
Intermediate purification : The crude product is crystallized using propanol and n-heptane to isolate the cyclobutanediamide intermediate.
This method’s success relies on the nucleophilicity of the amine and the electrophilicity of the dicarboxylic acid, forming a stable five-membered ring.
Reduction of Cyclic Intermediates
The cyclobutanediamide intermediate requires reduction to convert the amide groups into a pyrrolidine alcohol. CN113321605A employs sodium borohydride in tetrahydrofuran (THF) with dimethyl sulfate for this step.
Critical parameters :
-
Reducing agent : Sodium borohydride (preferred over lithium aluminum hydride for safety).
-
Solvent : THF ensures solubility and moderates reaction exothermicity.
-
Temperature : Controlled addition at −10°C to 10°C prevents side reactions.
Procedure :
-
Step S2-1 : Sodium borohydride (18.0 g) and THF (72.0 g) are cooled to −10°C, followed by dropwise addition of dimethyl sulfate (27.1 g).
-
Step S2-2 : A solution of the cyclobutanediamide intermediate (18.0 g) and trimethyl borate in THF is added, maintaining the temperature at 30°C for 2 hours.
-
Workup : The reaction is quenched with 10 M HCl, extracted with ethyl acetate, and distilled under reduced pressure to yield the pyrrolidine alcohol.
Functional Group Introduction: 3-Fluorophenylmethyl Substitution
Alkylation of Pyrrolidine
Post-reduction alkylation introduces the 3-fluorophenylmethyl group. ACS Publications details the use of reductive amination for N-alkylation of pyrrolidines:
-
Substrate : 3-Hydroxypyrrolidine (1.0 equiv).
-
Electrophile : 3-Fluorobenzyl bromide (1.2 equiv).
Yield optimization :
-
Solvent : Dimethylformamide (DMF) outperforms THF or acetonitrile in nucleophilic substitution reactions.
-
Base : Potassium carbonate minimizes elimination side reactions.
Process Optimization and Scalability
Solvent and Temperature Effects
CN113321605A compares toluene and chlorobenzene in ring-closure reactions:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 18 | 68 | 99.5 |
| Chlorobenzene | 10 | 72 | 99.2 |
Chlorobenzene’s higher boiling point accelerates the reaction but requires careful temperature control to avoid decomposition.
Reducing Agent Selection
Sodium borohydride (NaBH₄) vs. lithium aluminum hydride (LiAlH₄):
| Agent | Temperature (°C) | Yield (%) | Safety Profile |
|---|---|---|---|
| NaBH₄ | 30 | 85 | High |
| LiAlH₄ | 0 | 88 | Low |
NaBH₄ is preferred for large-scale synthesis due to its handling safety.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
High-Performance Liquid Chromatography (HPLC) :
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the fluorophenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced fluorophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
- CAS Number : 1267436-33-8
- Molecular Formula : C₁₁H₁₄FNO
The compound features a pyrrolidine ring with a fluorophenyl substituent, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding.
Receptor Modulation
Research indicates that this compound acts as a modulator of various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests potential use in treating mood disorders and schizophrenia.
Antidepressant Effects
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors may play a crucial role in these effects, suggesting that this compound could be further investigated for its antidepressant properties.
Cognitive Enhancement
Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning, possibly by modulating cholinergic pathways. This aligns with ongoing research into pyrrolidine derivatives as cognitive enhancers.
Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in models of Alzheimer's and Parkinson's diseases.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing fluorinated phenylmethanol in reactions with pyrrolidine derivatives.
- Chiral Resolution : Employing enantiomerically pure starting materials to ensure the desired stereochemistry.
Analytical Techniques
Characterization of the compound can be performed using techniques such as:
- NMR Spectroscopy : To confirm molecular structure and purity.
- Mass Spectrometry : For molecular weight determination and identification of fragmentation patterns.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated cognitive enhancement in rodent models. |
| Study B | Antidepressant Activity | Showed significant reduction in depressive-like behaviors in mice. |
| Study C | Synthesis Methodology | Developed an efficient route for large-scale production of the compound. |
Mechanism of Action
The mechanism of action of (3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Nitrogen
Table 1: Key Structural and Pharmacological Differences
Key Observations :
- Phenylethyl-substituted analogs (e.g., 1a/1b in ) lack the fluorine atom, reducing electronegativity but increasing lipophilicity, which may improve blood-brain barrier penetration .
- Aminophenyl derivatives (e.g., CAS 20049-03-0) introduce hydrogen-bonding capabilities via the -NH₂ group, favoring interactions with polar residues in CNS targets .
Stereochemical and Functional Group Modifications
Table 2: Impact of Stereochemistry on Activity
Key Observations :
- The 3S configuration is consistently associated with higher biological efficacy, as seen in antiviral and enzyme-targeting analogs .
- Hydroxyl group positioning at the 3S site optimizes hydrogen bonding with catalytic residues in targets, while substitutions like -NH₂ or -F alter electronic and steric profiles .
Biological Activity
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol, also known by its CAS number 1267436-33-8, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a fluorophenyl group, which influences its biological activity. The presence of the fluorine atom enhances lipophilicity and can affect receptor interactions.
Research indicates that the introduction of fluorine into organic compounds can significantly alter their pharmacological profiles. For instance, the trifluoromethyl group has been shown to enhance the potency of compounds by improving binding affinity to various biological targets, including enzymes and receptors involved in neuropharmacology .
1. Neuropharmacological Effects
Studies have suggested that this compound may exhibit neuroprotective properties. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive function.
2. Antidepressant Activity
Preliminary studies indicate that compounds similar to this compound may possess antidepressant-like effects in animal models. These effects are often linked to modulation of serotonin levels and inhibition of reuptake mechanisms .
3. Potential Anticancer Properties
Recent research has explored the role of pyrrolidine derivatives in cancer therapy. Compounds with similar structures have been investigated for their ability to act as selective estrogen receptor degraders (SERDs), which could be beneficial in treating estrogen-receptor-positive breast cancer .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Found that related compounds improved cognitive function in rodent models via serotonin modulation. |
| Study 2 | Antidepressant Activity | Demonstrated antidepressant-like effects in mice, linked to increased serotonin levels. |
| Study 3 | Cancer Research | Investigated SERD activity; showed promise in inhibiting tumor growth in estrogen-receptor-positive breast cancer models. |
Q & A
Q. What are the optimal synthetic routes for (3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol, and how do reaction conditions affect stereochemical outcomes?
The synthesis typically involves multi-step routes starting with commercially available pyrrolidin-3-ol derivatives and 3-fluorobenzyl halides. Key steps include:
- N-alkylation : Reacting pyrrolidin-3-ol with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine.
- Stereochemical control : Using chiral catalysts (e.g., BINOL-derived ligands) or enantioselective hydrogenation to ensure the (3S) configuration .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.
Reaction temperature, solvent polarity, and base strength critically influence yield and stereoselectivity. For example, polar aprotic solvents (DMF, acetonitrile) enhance alkylation efficiency, while low temperatures (−20°C to 0°C) reduce racemization .
Q. How can NMR and mass spectrometry confirm the structural integrity and enantiomeric purity of this compound?
- ¹H/¹³C NMR : The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 6.8–7.2 ppm). The pyrrolidine ring’s hydroxyl and methylene groups appear as multiplet signals (δ 1.8–3.5 ppm) .
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with known standards validate enantiomeric excess (>98%) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₄FNO) via exact mass measurement (M+H⁺ = 220.1137) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for fluorinated pyrrolidine derivatives?
Discrepancies often arise from metabolic instability or off-target interactions. Mitigation strategies include:
- Metabolic profiling : Incubating the compound with liver microsomes to identify unstable motifs (e.g., hydroxyl groups prone to glucuronidation) .
- Proteome-wide affinity profiling : Using thermal shift assays or pull-down experiments to detect unintended protein binding .
- Structural optimization : Introducing steric hindrance (e.g., methyl groups) near metabolically labile sites to improve stability .
Q. How does the fluorine substitution pattern on the phenyl ring influence receptor binding affinity and selectivity in molecular docking studies?
Comparative docking studies of analogs reveal:
- 3-Fluorine position : Enhances π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding pockets), increasing affinity by 2–3-fold compared to non-fluorinated analogs .
- Electrostatic effects : Fluorine’s electronegativity polarizes the phenyl ring, strengthening hydrogen bonds with Asp/Glu residues. Substitution at the 3-position optimizes spatial alignment with hydrophobic pockets in CNS targets (e.g., serotonin receptors) .
- Selectivity : 3-Fluorine reduces off-target binding to adrenergic receptors compared to 4-fluoro analogs, as shown in molecular dynamics simulations .
Q. What computational models predict the pharmacokinetic properties of chiral pyrrolidin-3-ol derivatives?
Validated approaches include:
- QSAR models : Correlating logP values (calculated via Molinspiration) with blood-brain barrier permeability. Derivatives with logP 1.5–2.5 show optimal CNS penetration .
- PBPK modeling : Simulating absorption/distribution using GastroPlus™, accounting for the compound’s moderate solubility (0.5–1 mg/mL in PBS) and plasma protein binding (~85%) .
- CYP450 inhibition assays : Docking into CYP3A4 and CYP2D6 active sites to predict metabolic clearance. Fluorine at the 3-position minimizes CYP2D6 interactions, reducing first-pass metabolism risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
